![molecular formula C21H19ClN4O B2669145 4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 922835-70-9](/img/structure/B2669145.png)

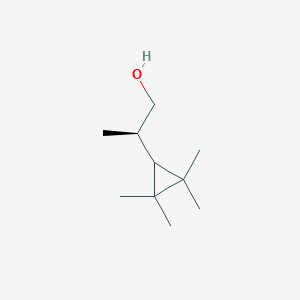

4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Pyridine and Pyridazine Derivatives Research in synthetic chemistry has led to the development of novel pyridine and fused pyridine derivatives, demonstrating the versatility of pyridine-based compounds in chemical synthesis. For instance, the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives from specific pyridine-carbonitrile compounds has been reported. These compounds were evaluated for their antimicrobial and antioxidant activities, indicating their potential in drug discovery and synthetic methodology development (Flefel et al., 2018).

Novel Synthesis Approaches for Pyrazolo[3,4-d]pyrimidine Derivatives Another study focused on the efficient synthesis of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives through environmentally friendly reactions. These compounds were synthesized using a one-pot, three-component reaction and evaluated for their antibacterial activity, showcasing the potential of pyridine-based compounds in the development of new antibacterial agents (Rostamizadeh et al., 2013).

Molecular Docking and In Vitro Screening

Molecular Docking Studies for Enzyme Inhibition In the context of molecular docking and pharmacological evaluation, some pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings. These studies aimed at identifying potential inhibitors for specific enzymes, revealing moderate to good binding energies and suggesting the utility of such compounds in targeted drug development processes (Flefel et al., 2018).

Pharmacological Applications

Targeted Drug Delivery for Melanoma Exploration into targeted drug delivery systems has led to the synthesis of benzamide derivatives conjugated with alkylating cytostatics. These derivatives were investigated for their selective uptake by melanoma cells and their enhanced cytotoxicity compared to standard treatments. This research supports the potential for selective, benzamide-mediated delivery of cytostatics in melanoma therapy, leading to improved treatment efficacy (Wolf et al., 2004).

Propiedades

IUPAC Name |

4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O/c22-17-7-3-16(4-8-17)21(27)23-18-9-5-15(6-10-18)19-11-12-20(25-24-19)26-13-1-2-14-26/h3-12H,1-2,13-14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNRVQBFRDFWSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2669068.png)

![N-[(4-fluorobenzyl)oxy]urea](/img/structure/B2669072.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)

![2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2669074.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2669076.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2669077.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2669078.png)

![N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B2669082.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)